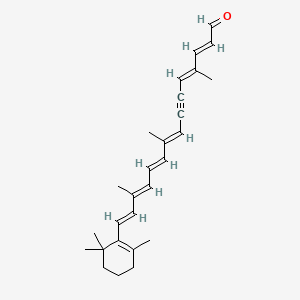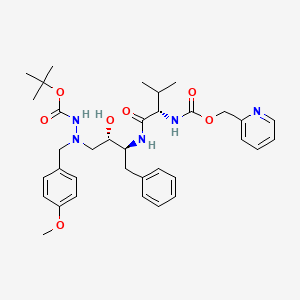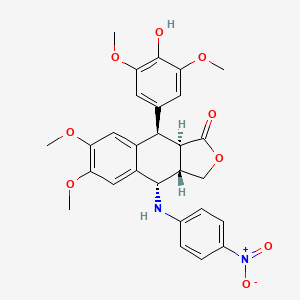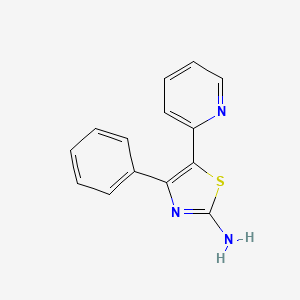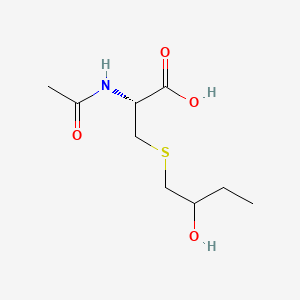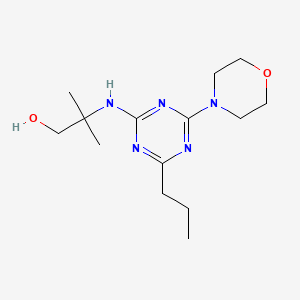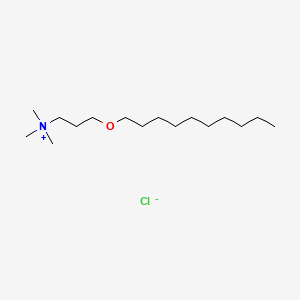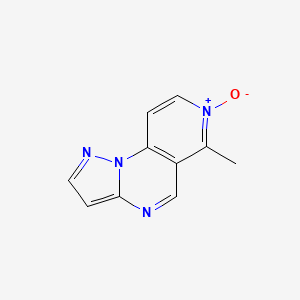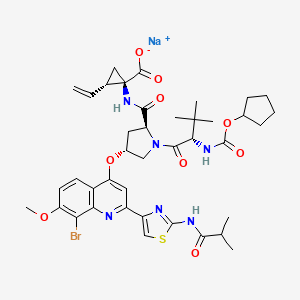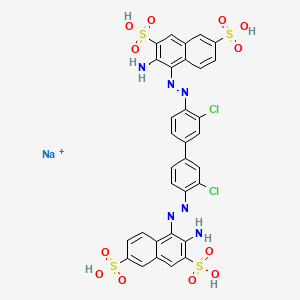
4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulfonic acid groups. Such compounds are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dichlorobiphenyl and a suitable boronic acid derivative.
Azo Coupling: The biphenyl core is then subjected to azo coupling reactions with diazonium salts derived from 3-aminonaphthalene-2,7-disulphonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dyes and Pigments: The compound is used in the synthesis of dyes due to its vibrant color and stability.
Analytical Chemistry: It can be used as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: The compound may be used in staining biological tissues for microscopic analysis.
Drug Development: Its derivatives could be explored for potential pharmaceutical applications.
Industry
Textile Industry: Used in dyeing fabrics.
Paper Industry: Employed in coloring paper products.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding to various substrates. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-((1,1’-Biphenyl)-4,4’-diyl)bis(azo)bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 4,4’-((3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
Uniqueness
The presence of the 3,3’-dichloro substituents in the biphenyl core distinguishes this compound from its analogs, potentially affecting its reactivity and binding properties. This uniqueness can influence its color properties and stability, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
83249-25-6 |
|---|---|
Molekularformel |
C32H22Cl2N6NaO12S4+ |
Molekulargewicht |
904.7 g/mol |
IUPAC-Name |
sodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O12S4.Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);/q;+1 |
InChI-Schlüssel |
GCDYRJVWIWZWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





